7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
Overview
Description
“7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid” is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group is the chemical group –O–CF3, which can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms .
Synthesis Analysis
The synthesis of compounds containing a trifluoromethoxy group can be challenging. The trifluoromethoxy group can be introduced by reaction with trifluoromethyl triflate . Trifluoromethoxy substituted anilines require protection of the amino function . The BOC-protected ortho and para isomer gives the 3- and 4-(trifluoromethoxy)anthranilic acid after metalation with tert-butyllithium .Scientific Research Applications
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Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid
- Application Summary : This compound has been synthesized and characterized in terms of its structure and properties .
- Methods of Application : The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
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Trifluoromethoxylation Reagents
- Application Summary : The trifluoromethoxy (CF 3 O) group has become a novel moiety in various fields because of its unique features .
- Methods of Application : The synthesis of CF 3 O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
- Results : Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF 3 O-containing compounds more accessible .
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Trifluoromethyl Ethers
- Application Summary : The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
- Methods of Application : The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
- Results : The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity .
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Synthesis of Heteroaromatic Trifluoromethyl Ethers
- Application Summary : A series of N-heterocycles have been transformed to the corresponding trifluoromethoxy ethers by reaction of the corresponding N-oxides with trifluoromethyl triflate .
- Methods of Application : Trifluoromethyl triflate, which has generally been used as a reactive unit, is used here as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .
- Results : This reagent was easily prepared on a large scale (>100 grams) and is stable in either pure form or as a stock solution .
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Trifluoromethyl Ethers in Pharmaceutical Chemistry
- Application Summary : The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
- Methods of Application : The trifluoromethoxy group is considered electron-withdrawing, whereas the similar methoxy (OMe) group is considered electron-donating .
- Results : Through-space coulombic repulsion between the fluorine electron pairs on the OCF3 group and the π-electrons of the arene lead to a unique electron distribution of the corresponding aromatic ring .
Safety And Hazards
The safety data sheet for related compounds such as 3-(Trifluoromethoxy)benzoic acid and 4-(Trifluoromethoxy)benzoic acid indicate that these compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and to use only in a well-ventilated area .
properties
IUPAC Name |
7-(trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)13-14-7(4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJOFHIWXSUJIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652383 | |
Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
CAS RN |
885277-92-9 | |
Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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